molecular formula C6H5N3O B2456219 [1,2,4]Triazolo[4,3-a]pyridin-6-ol CAS No. 1427853-23-3

[1,2,4]Triazolo[4,3-a]pyridin-6-ol

Cat. No.: B2456219
CAS No.: 1427853-23-3
M. Wt: 135.126
InChI Key: PASKHTGTPULKCZ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-6-ol is a heterocyclic compound that belongs to the class of triazolopyridines. It is known for its unique structure, which combines a triazole ring fused to a pyridine ring. This compound has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Biochemical Analysis

Cellular Effects

Related compounds have shown antiproliferative activities against certain cancer cell lines . This suggests that [1,2,4]Triazolo[4,3-a]pyridin-6-ol could potentially influence cell function and cellular metabolism.

Molecular Mechanism

Related compounds have shown to inhibit the growth of cells by inhibiting the expression of certain proteins . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . Another approach involves the use of highly electron-deficient 2-hydrazinopyridines, which are converted into the desired triazolopyridines through intramolecular cyclization and hydrogen transfer .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the broad substrate scope suggest that these methods could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazolopyridine structure.

Scientific Research Applications

[1,2,4]Triazolo[4,3-a]pyridin-6-ol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]pyridin-6-ol is unique due to its specific fusion pattern and the presence of a hydroxyl group at the 6-position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-6-8-7-4-9(6)3-5/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASKHTGTPULKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427853-23-3
Record name [1,2,4]triazolo[4,3-a]pyridin-6-ol
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